molecular formula C12H18N4O2 B6511333 N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide CAS No. 1797660-75-3

N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide

Cat. No.: B6511333
CAS No.: 1797660-75-3
M. Wt: 250.30 g/mol
InChI Key: CREPKRWEYFSODO-UHFFFAOYSA-N
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Description

N-{[4-(Morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide is a small-molecule compound featuring a pyrimidine core substituted at the 4-position with a morpholine ring and at the 2-position with a methyl-propanamide moiety.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-2-12(17)14-9-10-13-4-3-11(15-10)16-5-7-18-8-6-16/h3-4H,2,5-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREPKRWEYFSODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC=CC(=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted pyrimidine or morpholine derivatives.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Propanamide Derivatives

Key Structural Variations :
  • Substituents on the pyrimidine ring (e.g., morpholine, sulfamoylphenyl, methylpyrazole).
  • Modifications to the propanamide chain (e.g., alkylation, fluorination, aryl substitutions).
Representative Analogs :
Compound Name Substituents on Pyrimidine Propanamide Modification Molecular Weight (g/mol) Key Properties/Activities Reference
N-{[4-(Morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide 4-Morpholine Methyl-propanamide ~307.36* Enhanced solubility Target
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide 4-Methylpyrazole Oxadiazole-propanamide 342.2 CFTR modulation
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide 4-Methyl, 2-sulfamoylphenyl Unmodified propanamide 320.37 Sulfonamide-linked bioactivity
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide 4,6-Dimethyl, 2-sulfamoylphenyl Branched propanamide 363.44 Improved metabolic stability

*Calculated based on molecular formula C₁₃H₂₁N₃O₂.

Key Observations :
  • Morpholine vs. Sulfamoylphenyl : The morpholine group in the target compound enhances solubility and may improve blood-brain barrier penetration compared to sulfamoylphenyl analogs, which are bulkier and may restrict membrane permeability .

Heterocyclic Core Variations

Non-Pyrimidine Analogs :
  • N-(4-(Methoxymethyl)-4-Piperidinyl)-N-Phenylpropanamide (CAS 61086-18-8): A piperidine-based analog with a methoxymethyl group.
  • 3-(4-Hydroxyphenyl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)propanamide: Incorporates a fused pyrano-pyrimidine core.

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